Methyl myrtenate
Description
Methyl myrtenate (C${11}$H${16}$O$_2$) is a bicyclic monoterpene ester derived from myrtenic acid. It is characterized by a bicyclo[3.1.1]hept-2-ene backbone with a methyl ester group at position 2 and two methyl substituents at position 6 (IUPAC name: Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate) . This compound is found in essential oils of diverse plant species, including Calocedrus decurrens (1.6–3.5%) , Chamaecyparis lawsoniana (2.0–5.4%) , Hyssopus officinalis (0.1–0.2%) , and Darwinia citriodora . Its molecular weight is 180.25 g/mol, with a CAS registry number of 30649-97-9 .
It also exhibits bioactivity, including insect-repellent properties, as observed in studies on Astartea and Agonis species .
Properties
IUPAC Name |
methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(9(11)6-7)10(12)13-3/h5,7,9H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHNNBZGOVTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423900 | |
| Record name | methyl myrtenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30649-97-9 | |
| Record name | Methyl myrtenate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030649979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl myrtenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL MYRTENATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOC6PI359B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl myrtenate can be synthesized through the esterification of myrtenic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing myrtenic acid and methanol with a strong acid such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of myrtenic acid with methanol, followed by purification through distillation .
Chemical Reactions Analysis
Cycloaddition Reactions with Diazomethane Analogs
Methyl myrtenate undergoes 1,3-dipolar cycloaddition reactions with diazomethane analogs, forming ∆²-pyrazoline derivatives. This reaction is stereospecific and proceeds with high diastereoselectivity under mild conditions:
| Reactants | Conditions | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| This compound + TMSC(Li)N₂ | THF, -78°C to 25°C, 12h | ∆²-Pyrazoline (single diastereomer) | 65% | >99% ee |
This reaction exploits the electron-deficient double bond in this compound, which reacts with the diazo compound to form a bicyclic pyrazoline structure . The stereochemical outcome is attributed to the rigid bicyclic framework of this compound, which restricts rotational freedom during the transition state .
Antibacterial Activity via Reactive Oxygen Species (ROS) Generation
While not a traditional chemical reaction, this compound’s biological interaction with bacterial cells involves ROS-mediated oxidative damage. In assays against Klebsiella pneumoniae and Pseudomonas aeruginosa, this compound (as a major component of Agrimonia pilosa essential oil) demonstrated:
| Pathogen | Inhibition Zone (mm) | MIC (µL/mL) |
|---|---|---|
| Klebsiella pneumoniae | 7.33 | 175 |
| Pseudomonas aeruginosa | 7.00 | 175 |
The mechanism involves destabilization of bacterial cell membranes and induction of oxidative stress .
Stereochemical Influence on Reactivity
The absolute stereochemistry of this compound ((1R,5S)-configuration) plays a critical role in its reactivity. For example:
-
H atom abstraction : The bicyclic structure and methyl ester group alter C–H bond strengths, particularly at allylic and vinylic positions, influencing radical-mediated oxidation pathways .
-
Isomerization inhibition : The double bond in this compound’s bicyclic system hinders low-temperature chain-branching reactions (e.g., RO₂ isomerization), reducing reactivity compared to saturated analogs .
Comparative Reactivity with Saturated Esters
This compound’s unsaturated structure results in distinct kinetic behavior:
| Property | This compound | Methyl Stearate (Saturated Analog) |
|---|---|---|
| Ignition delay (NTC region) | Longer | Shorter |
| RO₂ isomerization rate | Reduced | Enhanced |
The double bond in this compound disrupts transition-state rings in peroxy radical isomerization, suppressing low-temperature reactivity .
Key Data Table: Structural and Reactivity Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.24 g/mol | |
| Optical Activity | (+) or (-) depending on enantiomer | |
| Major Reaction Site | Bicyclo[3.1.1]hept-2-ene double bond |
Scientific Research Applications
Methyl myrtenate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl myrtenate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl myrtenate belongs to a class of monoterpene esters. Key structural analogues include:
Structural Notes:
- This compound’s bicyclic structure distinguishes it from acyclic esters like methyl geranate.
- Myrtenyl acetate, though structurally related, contains an acetyl group instead of a methyl ester, altering its volatility and scent profile .
Content Variability in Essential Oils
Geographical and environmental factors significantly influence the concentration of these esters:
- This compound content in Chamaecyparis lawsoniana varies from 2.0% to 5.4% depending on cultivation region (e.g., Japan vs. Egypt) .
- In Hyssopus officinalis, this compound levels decrease from 2.17% to 0.27% under stress conditions, highlighting its sensitivity to environmental factors .
Data Tables
Table 1: Comparative Analysis of Monoterpene Esters
Research Findings
- Antioxidant Potential: this compound in Azorean Cryptomeria japonica showed moderate antioxidant activity (IC$_{50}$ = 0.52 mg/mL), outperforming α-terpinyl acetate but less effective than bornyl acetate .
- Synthetic Challenges : Unlike bornyl acetate, this compound is rarely synthesized industrially due to the complexity of its bicyclic structure .
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